molecular formula C13H19N3 B1523194 N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine CAS No. 1152836-96-8

N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine

Cat. No. B1523194
M. Wt: 217.31 g/mol
InChI Key: VUPCEVNNVGQDTL-UHFFFAOYSA-N
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Description

“N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine” is a compound that contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .


Synthesis Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . The synthesis of piperidine derivatives has been widespread, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine” and its derivatives were studied using classical molecular simulation methods . The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine, a type of aminide, can be used in synthetic chemistry, particularly in gold-catalyzed formal [3 + 2]-dipolar cycloadditions. This method provides access to various imidazo-fused heteroaromatics, showcasing the versatility of this compound in creating complex molecular structures (Garzón & Davies, 2014).

  • The compound is also relevant in the Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes, demonstrating its utility in the formation of highly functionalized piperidines, which are important in various chemical syntheses (Lebold, Leduc, & Kerr, 2009).

Advanced Organic Synthesis Techniques

  • In photoinduced electron transfer (PET) reactions, amines like N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine undergo efficient cyclizations to produce pyrrolidines and piperidines, showcasing the compound's role in complex organic synthesis processes (Pandey, Reddy, & Kumaraswamy, 1994).

  • The compound is also involved in ring-opening reactions of donor–acceptor cyclopropanes with various N-nucleophiles. These reactions are important in organic synthesis, especially for assembling different N-heterocycles, including natural products (Budynina, Ivanov, Sorokin, & Melnikov, 2017).

Application in Medicinal Chemistry

  • In medicinal chemistry, the compound has been used in the synthesis of various pharmacologically relevant structures. For instance, it plays a role in the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, which have been evaluated for anticancer activity (Kumar, Kumar, Roy, & Sondhi, 2013).

  • Its utility extends to the discovery of G protein-biased dopaminergics with pyrazolo[1,5-a]pyridine substructure, an area of interest in developing novel therapeutics for various neurological conditions (Möller et al., 2017).

Future Directions

The future directions in the research of “N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine” could involve further exploration of its potential therapeutic applications, given the wide range of biological activities shown by piperidine derivatives . Additionally, more studies could be conducted to understand its mechanism of action and to develop fast and cost-effective methods for its synthesis .

properties

IUPAC Name

N-cyclopropyl-1-pyridin-4-ylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-2-11(1)15-12-5-9-16(10-6-12)13-3-7-14-8-4-13/h3-4,7-8,11-12,15H,1-2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPCEVNNVGQDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCN(CC2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1-(pyridin-4-yl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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